molecular formula C21H21ClN4O2S B2923952 3-[(2-chlorophenyl)methyl]-7-(4-methylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422273-33-4

3-[(2-chlorophenyl)methyl]-7-(4-methylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one

Cat. No. B2923952
CAS RN: 422273-33-4
M. Wt: 428.94
InChI Key: BSCMITHSVJKZGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-chlorophenyl)methyl]-7-(4-methylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one is a useful research compound. Its molecular formula is C21H21ClN4O2S and its molecular weight is 428.94. The purity is usually 95%.
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Scientific Research Applications

Antihistaminic Activity

A significant application of this compound, identified through various studies, includes its potential as an H1-antihistaminic agent. Research has demonstrated that derivatives of quinazolinone, including those structurally related to the specified compound, show promising H1-antihistaminic activity. For instance, compounds synthesized with a focus on quinazolinone structures have protected animals from histamine-induced bronchospasm significantly, with some derivatives exhibiting negligible sedation compared to chlorpheniramine maleate, a standard antihistamine. This suggests their potential in developing new classes of H1-antihistaminic agents with reduced sedative effects (Alagarsamy & Parthiban, 2012).

Synthesis and Characterization of Quinazoline Derivatives

Another area of application involves the synthesis and characterization of quinazoline and its derivatives for various biological activities. Studies have detailed the synthesis processes for creating fused quinazoline derivatives and their potential in generating charge transfer within their molecules. These efforts contribute to understanding the chemical properties and potential applications of quinazoline derivatives in medicinal chemistry and drug development (Mohamed, Abdel-Latif, & Ahmed, 2020).

Anticancer and Antihypertensive Properties

Quinazolinone derivatives have also been investigated for their anticancer and antihypertensive properties. Certain quinazoline compounds have shown significant activity against CNS cancer cell lines, and their structure-activity relationships have been explored for alpha 1-adrenoceptor affinity, indicating potential as antihypertensive agents. The design of such compounds involves understanding their interactions with biological targets and optimizing their structures for enhanced efficacy and selectivity (Chern et al., 1993), (Noolvi & Patel, 2013).

Novel Synthesis Methods

Research into novel synthesis methods for quinazolinone derivatives highlights the continuous development in this area. Innovative approaches to creating quinazolinone-based compounds, exploring new synthetic pathways, and evaluating their biological activities are crucial for advancing drug discovery and development processes. These methods aim to improve the efficiency of synthesis, increase the yield of desired products, and discover compounds with beneficial pharmacological properties (Alagarsamy et al., 2014).

properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-7-(4-methylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O2S/c1-24-8-10-25(11-9-24)19(27)14-6-7-16-18(12-14)23-21(29)26(20(16)28)13-15-4-2-3-5-17(15)22/h2-7,12H,8-11,13H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCMITHSVJKZGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-chlorophenyl)methyl]-7-(4-methylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one

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